Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-2-(oxan-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWVNVBMQCENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2-Hydroxy Acetate Derivatives
One of the most common approaches involves the cyclization of methyl 2-hydroxy-2-(oxan-4-yl)acetate or related derivatives. This process typically employs intramolecular cyclization under acidic or basic conditions to form the tetrahydropyran ring.
- Preparation of the precursor: Methyl 2-hydroxy-2-(oxan-4-yl)acetate is synthesized via esterification of the corresponding hydroxy acid or alcohol.
- Cyclization step: Under acidic catalysis (e.g., p-toluenesulfonic acid, sulfuric acid), the hydroxyl group attacks the electrophilic center, leading to ring closure forming the tetrahydropyran ring.
- Reaction conditions: Usually performed under reflux in solvents like toluene or dichloromethane, with azeotropic removal of water to drive the equilibrium toward ring formation.
Use of Nucleophilic Addition to Cyclic Hemiacetals
Another method involves nucleophilic attack on cyclic hemiacetals derived from the corresponding aldehyde or ketone precursors, followed by functionalization to introduce the hydroxy and ester groups.
- Formation of cyclic hemiacetals from 4-hydroxybutanal or similar compounds.
- Nucleophilic addition of methyl acetate derivatives under basic conditions to form the target compound.
- This method allows for regioselective and stereoselective synthesis, with reported yields ranging from 65% to 85%.
Stereoselective Synthesis Using Nucleophilic Addition to Dihydropyranones
Conjugate Addition of Organometallic Reagents
Research indicates that conjugate addition of organocuprates (Gilman reagents) to 2H-dihydropyran-4-ones can produce 2,6-trans-substituted tetrahydropyrans with high stereoselectivity.
- Synthesis of 2H-dihydropyran-4-ones as intermediates.
- Addition of methyl or phenyl organocuprates at low temperatures (-78°C) in THF.
- Quenching with acetic anhydride to form enol acetates, which can be hydrolyzed to the target ester.
Decarboxylation and Reduction Steps
Following the addition, decarboxylation under microwave irradiation or thermal conditions yields tetrahydropyran-4-one intermediates, which are then reduced with reagents such as L-Selectride to give the final methyl hydroxy tetrahydropyran derivatives.
Alternative Synthetic Routes
Multi-step Synthesis from Simple Precursors
A comprehensive route involves the synthesis of 2,2-dimethyl tetrahydropyrans via hydroalkoxylation of alkynes, followed by oxidation and esterification.
- Hydroalkoxylation of 2-methyl-5-hexene-3-alkynes using palladium catalysts under nitrogen atmosphere.
- Oxidation of the resulting tetrahydropyrans to the corresponding carboxylic acids.
- Esterification with methyl alcohol in the presence of acid catalysts.
Patented Methods for Specific Derivatives
Patent literature describes the synthesis of 2,2-dimethyl tetrahydro-2H-pyran-4-carboxylic acid via multi-step processes involving alkyne hydroalkoxylation, oxidation, and subsequent esterification, which can be adapted to synthesize methyl hydroxy derivatives.
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The tetrahydropyran ring structure plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Key Observations :
- Physical State : Esters with alkyl chains (e.g., methyl or ethyl) are typically liquids, while carboxylic acids (e.g., Tetrahydropyran-4-yl-acetic acid) and ketone derivatives (e.g., Methyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate) are solids .
- Boiling Points : Ethyl esters exhibit higher boiling points than methyl analogs due to increased molecular weight and van der Waals forces (e.g., 228.3°C for ethyl vs. 208.5°C for methyl) .
- Functional Groups: The presence of a ketone (oxo) or amine group significantly alters reactivity. For example, Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a precursor for peptide coupling, while the oxo derivative may participate in nucleophilic additions .
Methyl 2-(Tetrahydro-2H-Pyran-4-yl)Acetate
This compound is commercially available (e.g., American Elements) and synthesized via esterification of tetrahydropyran-4-yl-acetic acid with methanol under acidic conditions .
Methyl 2-Oxo-2-(Tetrahydro-2H-Pyran-4-yl)Acetate (1n)
Synthesized via visible-light photoredox catalysis with a 84% yield. The reaction involves reductive coupling of tetrahydro-2H-pyran-4-yl ketone derivatives under mild conditions .
Ethyl (4-Methyltetrahydro-2H-Pyran-4-yl) Oxalate (28f)
Prepared using 4-methyloxan-4-ol, DMAP, and ethyl chloro-oxoacetate in THF, achieving an 84% yield after column chromatography .
Comparison of Methods :
- Photoredox catalysis (used for 1n) offers high yields and avoids harsh conditions but requires specialized catalysts.
- Classical esterification (for Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate) is straightforward but may require purification steps.
Biological Activity
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate, often referred to as methyl tetrahydro-2H-pyran-4-yl acetate, is an organic compound with potential biological activities. This compound belongs to a class of tetrahydropyran derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetrahydropyran ring substituted with an acetate group. Its molecular formula is , and it has a boiling point of approximately 208.5°C at 760 mmHg . The presence of the hydroxyl and acetate groups contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing tetrahydropyran structures have been evaluated for their ability to inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | HeLa | 0.18 |
| 2-(3',4',5'-trimethoxybenzoyl) | MDA-MB-231 | 0.37 |
| Methyl Hydroxy Derivative | A549 | >10 |
These findings suggest that while some related compounds show potent activity against specific cancer types, this compound may require further optimization to enhance its efficacy against resistant cell lines.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, HDAC (Histone Deacetylase) inhibition has been observed in related compounds, leading to increased acetylation of histones and subsequent modulation of gene expression associated with cancer progression .
Other Biological Activities
In addition to anticancer properties, research has indicated potential roles for this compound in other biological processes:
- Antioxidant Activity : Some derivatives demonstrate free radical scavenging abilities, which could contribute to protective effects against oxidative stress.
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation markers in vitro.
Case Study 1: In Vitro Evaluation
A study conducted on a series of tetrahydropyran derivatives demonstrated that modifications at the hydroxyl position significantly influenced biological activity. The study highlighted that the presence of methoxy groups enhanced potency against certain cancer cell lines while maintaining low toxicity profiles .
Case Study 2: In Vivo Studies
In vivo studies using animal models have suggested that compounds similar to this compound can modulate immune responses and reduce tumor growth when administered at specific dosages. These findings underscore the need for further investigation into dosage optimization and long-term effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate, and how can reaction conditions be optimized for yield?
- Answer : Synthesis typically involves multi-step processes, including:
- Step 1 : Functionalization of the tetrahydropyran ring via oxidation or substitution to introduce the hydroxy group .
- Step 2 : Acetic acid side-chain modification using esterification (e.g., methyl ester formation via methanol under acidic catalysis) .
- Optimization : Microwave-assisted synthesis or solvent-free conditions improve reaction efficiency (e.g., 20–30% yield increase) .
- Key Reagents : Catalysts like BF₃·Et₂O for ring-opening or Pd/C for hydrogenation .
Q. How is the structural integrity of this compound validated in experimental settings?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy group at C2, methyl ester resonance at ~3.6 ppm) .
- X-ray Crystallography : Resolve tetrahydropyran ring conformation and hydrogen-bonding networks (e.g., PDB ID in bromodomain complex studies) .
- HPLC-MS : Purity assessment (>95%) and molecular ion peak verification (e.g., [M+H⁺] = 189.28 m/z for derivatives) .
Advanced Research Questions
Q. What reaction mechanisms govern the participation of this compound in nucleophilic acyl substitution?
- Answer : The ester group undergoes nucleophilic attack via a tetrahedral intermediate. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates .
- Steric Hindrance : Substituents on the tetrahydropyran ring influence accessibility (e.g., C4-methyl groups reduce reactivity by 15–20%) .
- Catalysis : Lipases (e.g., Candida antarctica) enable enantioselective transformations for chiral derivatives .
Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?
- Answer :
- Enzyme Inhibition : Competitive binding assays (e.g., IC₅₀ determination via fluorescence polarization) show activity against kinases or proteases .
- Molecular Docking : Computational models predict binding to bromodomains (e.g., BRD4) with ΔG values of −8.2 kcal/mol .
- Pharmacokinetics : Radiolabeled analogs (³H/¹⁴C) track metabolic stability in hepatocyte assays (t₁/₂ = 2.3 hrs in human microsomes) .
Q. How does this compound compare structurally and functionally to its thiopyran analogs?
- Answer : Key differences include:
| Feature | Tetrahydro-2H-pyran | Tetrahydro-2H-thiopyran |
|---|---|---|
| Ring Electron Density | Lower (O atom) | Higher (S atom) |
| Biological Activity | Moderate CYP3A4 inhibition | Enhanced sulfotransferase binding |
| Synthetic Complexity | Simpler oxidation steps | Requires dioxido group addition |
- Source : Structural analogs in and show sulfur-containing derivatives exhibit 3–5× higher metabolic stability .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this compound derivatives?
- Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 48–50°C) .
- Safety : Use closed systems to handle volatile intermediates (e.g., ethyl acetate, boiling point 228°C) .
Q. How can computational modeling guide the design of novel derivatives with improved bioactivity?
- Answer :
- QSAR Models : Correlate logP values (1.8–2.5) with membrane permeability .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C3) .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies?
- Answer : Discrepancies arise from:
- Reagent Purity : Commercial methylating agents (e.g., methyl iodide) with <90% purity reduce yields by 10–15% .
- Ambient Moisture : Hydrolysis of ester intermediates in humid conditions (e.g., 50% humidity vs. inert atmosphere) .
- Catalyst Deactivation : Residual water in solvents (e.g., THF) poisons Lewis acid catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
